Cas no 2770452-53-2 ((9H-fluoren-9-yl)methyl (2S,4R)-2-[(dimethylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate)
(9H-fluoren-9-yl)methyl (2S,4R)-2-[(dimethylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-37398219
- 2770452-53-2
- (9H-fluoren-9-yl)methyl (2S,4R)-2-[(dimethylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate
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- Inchi: 1S/C22H26N2O3/c1-23(2)12-15-11-16(25)13-24(15)22(26)27-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,21,25H,11-14H2,1-2H3/t15-,16+/m0/s1
- InChI Key: RRMLVUJLCSKSTC-JKSUJKDBSA-N
- SMILES: O[C@H]1CN(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)[C@H](CN(C)C)C1
Computed Properties
- Exact Mass: 366.19434270g/mol
- Monoisotopic Mass: 366.19434270g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 504
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 53Ų
(9H-fluoren-9-yl)methyl (2S,4R)-2-[(dimethylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37398219-0.05g |
(9H-fluoren-9-yl)methyl (2S,4R)-2-[(dimethylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate |
2770452-53-2 | 0.05g |
$924.0 | 2023-07-06 | ||
| Enamine | EN300-37398219-0.1g |
(9H-fluoren-9-yl)methyl (2S,4R)-2-[(dimethylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate |
2770452-53-2 | 0.1g |
$968.0 | 2023-07-06 | ||
| Enamine | EN300-37398219-0.25g |
(9H-fluoren-9-yl)methyl (2S,4R)-2-[(dimethylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate |
2770452-53-2 | 0.25g |
$1012.0 | 2023-07-06 | ||
| Enamine | EN300-37398219-0.5g |
(9H-fluoren-9-yl)methyl (2S,4R)-2-[(dimethylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate |
2770452-53-2 | 0.5g |
$1056.0 | 2023-07-06 | ||
| Enamine | EN300-37398219-1.0g |
(9H-fluoren-9-yl)methyl (2S,4R)-2-[(dimethylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate |
2770452-53-2 | 1.0g |
$1100.0 | 2023-07-06 | ||
| Enamine | EN300-37398219-2.5g |
(9H-fluoren-9-yl)methyl (2S,4R)-2-[(dimethylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate |
2770452-53-2 | 2.5g |
$2155.0 | 2023-07-06 | ||
| Enamine | EN300-37398219-5.0g |
(9H-fluoren-9-yl)methyl (2S,4R)-2-[(dimethylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate |
2770452-53-2 | 5.0g |
$3189.0 | 2023-07-06 | ||
| Enamine | EN300-37398219-10.0g |
(9H-fluoren-9-yl)methyl (2S,4R)-2-[(dimethylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate |
2770452-53-2 | 10.0g |
$4729.0 | 2023-07-06 |
(9H-fluoren-9-yl)methyl (2S,4R)-2-[(dimethylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on (9H-fluoren-9-yl)methyl (2S,4R)-2-[(dimethylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate
Research Brief on (9H-fluoren-9-yl)methyl (2S,4R)-2-[(dimethylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate (CAS: 2770452-53-2)
The compound (9H-fluoren-9-yl)methyl (2S,4R)-2-[(dimethylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate (CAS: 2770452-53-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a fluorenylmethyl (Fmoc) protecting group and a hydroxypyrrolidine core, plays a pivotal role in peptide synthesis and drug development. Recent studies have explored its applications in the synthesis of bioactive peptides, as well as its potential as a building block for novel therapeutics targeting various diseases.
One of the key areas of research involving this compound is its utility in solid-phase peptide synthesis (SPPS). The Fmoc group is widely used for temporary protection of the amino group during peptide chain elongation, and the hydroxypyrrolidine moiety offers stereochemical control and functional versatility. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly enhances the efficiency of SPPS by reducing side reactions and improving yield, particularly in the synthesis of complex peptides with multiple post-translational modifications.
In addition to its role in peptide synthesis, (9H-fluoren-9-yl)methyl (2S,4R)-2-[(dimethylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate has been investigated for its potential pharmacological properties. Preliminary in vitro studies suggest that derivatives of this compound exhibit moderate inhibitory activity against certain enzymes involved in inflammatory pathways. For instance, a recent preprint on bioRxiv highlighted its interaction with matrix metalloproteinases (MMPs), which are implicated in tissue remodeling and inflammatory diseases. However, further in vivo studies are required to validate these findings and explore its therapeutic potential.
The synthesis and characterization of this compound have also been a focus of recent research. Advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), have been employed to confirm its purity and structural integrity. A 2024 study in Organic & Biomolecular Chemistry detailed an optimized synthetic route that improves yield and scalability, addressing previous challenges related to racemization and byproduct formation. This advancement is particularly relevant for industrial-scale production, where consistency and cost-effectiveness are critical.
Looking ahead, researchers are exploring the broader applications of (9H-fluoren-9-yl)methyl (2S,4R)-2-[(dimethylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate in drug discovery. Its modular structure allows for facile derivatization, making it a promising scaffold for the development of new chemical entities. Collaborative efforts between academic institutions and pharmaceutical companies are underway to evaluate its efficacy in targeted drug delivery systems and as a component of prodrug strategies. These initiatives underscore the compound's versatility and its potential to contribute to next-generation therapeutics.
In conclusion, (9H-fluoren-9-yl)methyl (2S,4R)-2-[(dimethylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate (CAS: 2770452-53-2) represents a valuable tool in chemical biology and pharmaceutical research. Its applications in peptide synthesis, enzyme inhibition, and drug development highlight its multifaceted role in advancing scientific and medical innovation. Continued research and development efforts are expected to uncover new opportunities for this compound, further solidifying its importance in the field.
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